molecular formula C9H6F4O2 B1302115 4-Fluoro-3-(trifluoromethyl)phenylacetic acid CAS No. 220227-47-4

4-Fluoro-3-(trifluoromethyl)phenylacetic acid

Cat. No. B1302115
M. Wt: 222.14 g/mol
InChI Key: MGQPQAYFSXCYPW-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)phenylacetic acid (4-FPAA) is a fluorinated aromatic compound that has garnered interest due to the unique properties of the fluorine atom. These properties have led to the widespread use and development of new organofluorine compounds in various fields such as agrochemistry, biotechnology, and pharmacology. The presence of fluorine atoms can significantly alter the reactivity, biological activity, and toxicity of a compound, making the control of positional isomers crucial in pharmaceutical applications .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, including those related to 4-FPAA, often involves methods that aim for high fluorination selectivity. For instance, the concurrent fluoro-trifluoromethylation of arylacetylenes has been achieved using a combination of (phen)CuIII(CF3)3 and CsF, which allows for the production of various functionalized trifluoromethylated Z-alkenes . Additionally, the synthesis of novel fluorinated aromatic diamine monomers has been reported, which are used to create new fluorine-containing polyimides with good solubility and thermal stability .

Molecular Structure Analysis

The molecular structure of 4-FPAA and related compounds is influenced by the presence of fluorine atoms. For example, the orthogonal intramolecular C–F···C=O interaction observed in some fluorinated compounds may stabilize certain molecular conformations . The synthesis of tris(fluorophenyl)antimony dicarboxylates has also been explored, revealing that the antimony atoms in these complexes have trigonal bipyramidal coordination, with bond lengths and angles significantly influenced by the fluorine substituents .

Chemical Reactions Analysis

Fluorinated compounds exhibit unique reactivity patterns due to the electron-withdrawing nature of the fluorine atom. For instance, trifluorotriacetic acid lactone shows different regioselectivity of nucleophilic attack compared to its non-fluorinated analog, leading to the formation of various azaheterocycles . Moreover, an unexpected reactivity has been reported for 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, where the loss of fluorine atoms resulted in the formation of a trimeric compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-FPAA and related fluorinated compounds are significantly influenced by the fluorine atoms. The chromatographic selectivity study of 4-FPAA positional isomers has shown that the choice of organic modifier and temperature can greatly affect the retention and selectivity during separation processes. Thermodynamic analysis indicated that the separation selectivity is driven by different mechanisms, such as enthalpic or entropic processes . The fluorinated polyimides derived from related monomers exhibit excellent solubility, thermal stability, and mechanical properties, highlighting the impact of fluorination on material properties .

Scientific Research Applications

Fluorination and Charge-Transfer Complexes

4-Fluoro-3-(trifluoromethyl)phenylacetic acid is involved in fluorination processes, particularly through charge-transfer complexes. Madani et al. (2022) described a strategy for the fluorination of phenylacetic acid derivatives, highlighting the role of solvents in the reaction outcomes. This study indicates the compound's relevance in synthetic fluorination methodologies (Madani et al., 2022).

Chiral Derivatizing Agent in NMR Spectroscopy

The compound serves as a chiral derivatizing agent in nuclear magnetic resonance (NMR) spectroscopy. Hamman et al. (1991) demonstrated its use for determining the enantiomeric excess of secondary alcohols and primary amines. This application is crucial for understanding stereochemistry in organic compounds (Hamman et al., 1991).

Synthesis of Functionalized Compounds

In organic synthesis, 4-Fluoro-3-(trifluoromethyl)phenylacetic acid plays a role in the synthesis of various functionalized compounds. For example, Barrelle and Hamman (1991) used it to distinguish enantiomers of alcohols, suggesting its utility in synthesizing stereochemically distinct molecules (Barrelle & Hamman, 1991).

Reactivity and Mechanism Studies

The compound is also significant in studying reaction mechanisms and reactivities. Stazi et al. (2010) reported an uncommon reactivity of a related compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, providing insights into fluorine chemistry and its unexpected behaviors (Stazi et al., 2010).

Applications in Green Chemistry

4-Fluoro-3-(trifluoromethyl)phenylacetic acid has applications in green chemistry, particularly in water-based reactions. Griesbeck et al. (2012) explored its use in photodecarboxylation of arylacetic acids in water, emphasizing its role in environmentally friendly chemical processes (Griesbeck et al., 2012).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It’s recommended to wear suitable protective clothing and avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQPQAYFSXCYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372165
Record name 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(trifluoromethyl)phenylacetic acid

CAS RN

220227-47-4
Record name 4-Fluoro-3-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220227-47-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TH Admas, V Bernat, MR Heinrich… - …, 2016 - Wiley Online Library
The CXCR3 receptor, a class AG protein‐coupled receptor (GPCR), is involved in the regulation and trafficking of various immune cells. CXCR3 antagonists have been proposed to be …
AR Li, MG Johnson, J Liu, X Chen, X Du… - Bioorganic & medicinal …, 2008 - Elsevier
A series of six–six and six–five fused heterocyclic CXCR3 antagonists has been synthesized and their activities evaluated in an [ 125 I]-IP-10 displacement assay and an ITAC mediated …
Number of citations: 47 www.sciencedirect.com
TJ Schubert, E Oboh, H Peek, E Philo… - Journal of Medicinal …, 2023 - ACS Publications
… The title compound was synthesized according to General procedure D2 from 4-fluoro-3-trifluoromethyl-phenylacetic acid (5ap, 228 mg, 67%). H NMR (400 MHz, DMSO-d 6 ) δ 3.56 (br. …
Number of citations: 2 pubs.acs.org

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